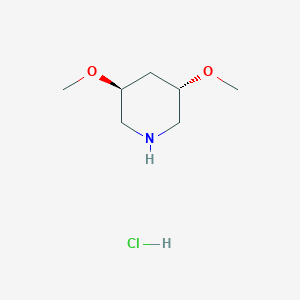
3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of amides and is commonly referred to as DTFP. DTFP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of DTFP involves the modulation of GABAergic neurotransmission. It has been found to act as a positive allosteric modulator of GABA-A receptors, which are responsible for the inhibitory effects of GABA on neuronal activity. DTFP enhances the binding of GABA to its receptor, thereby increasing the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
DTFP has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. DTFP has also been shown to have sedative effects, which may be useful in the treatment of insomnia. Additionally, DTFP has been found to exhibit anticonvulsant effects, indicating its potential as an antiepileptic agent.
実験室実験の利点と制限
DTFP has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for GABA-A receptors, which makes it a useful tool for studying the effects of GABAergic neurotransmission on neuronal activity. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, DTFP has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for DTFP research. One potential direction is the development of DTFP derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of DTFP's effects on other neurotransmitter systems, such as glutamatergic and dopaminergic systems. Additionally, the potential use of DTFP as a therapeutic agent for anxiety, depression, and epilepsy warrants further investigation.
合成法
DTFP can be synthesized using a multistep process that involves the reaction of 2-fluoro-5-nitrophenylamine with 1,2,5-dithiazepane-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure DTFP.
科学的研究の応用
DTFP has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. DTFP has also been used to study the effects of GABAergic neurotransmission on neuronal activity, particularly in the context of anxiety and depression.
特性
IUPAC Name |
3-(1,2,5-dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3S2/c14-11-2-1-10(17(19)20)9-12(11)15-13(18)3-4-16-5-7-21-22-8-6-16/h1-2,9H,3-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLCUWZZMHSSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B2993359.png)

![N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine](/img/structure/B2993362.png)
![(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2993363.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2993365.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-ethylpyrimidine](/img/structure/B2993370.png)
![N-[(3-bromophenyl)(cyano)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993373.png)
![ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2993375.png)

![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)